4-Methoxy-6-nitroquinolin-2(1H)-one is a synthetic organic compound that belongs to the class of quinolones, which are characterized by a bicyclic structure containing a nitrogen atom. This compound features a methoxy group at the 4-position and a nitro group at the 6-position of the quinoline ring, contributing to its chemical reactivity and potential biological activity. The compound is recognized for its applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.
4-Methoxy-6-nitroquinolin-2(1H)-one can be synthesized through various chemical reactions, primarily involving nitration and functionalization of quinoline derivatives. It falls under the category of nitroquinolones, which are known for their biological activities, including antimicrobial and anti-inflammatory properties. The compound's chemical structure can be represented by the molecular formula C_10H_8N_2O_3, with a CAS number of 934687-51-1.
The synthesis of 4-Methoxy-6-nitroquinolin-2(1H)-one typically involves several key steps:
These methods have been optimized to improve yield and selectivity, making them suitable for large-scale synthesis.
The molecular structure of 4-Methoxy-6-nitroquinolin-2(1H)-one features:
The key structural data includes:
4-Methoxy-6-nitroquinolin-2(1H)-one participates in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility in organic synthesis.
The mechanism of action for compounds like 4-Methoxy-6-nitroquinolin-2(1H)-one often involves interaction with biological targets such as enzymes or receptors. For instance:
Quantitative data regarding their efficacy often comes from pharmacological studies assessing IC50 values against specific pathogens.
The physical properties of 4-Methoxy-6-nitroquinolin-2(1H)-one include:
Chemical properties involve its reactivity profile:
4-Methoxy-6-nitroquinolin-2(1H)-one has several applications in scientific research:
This compound exemplifies how modifications to traditional scaffolds can lead to novel therapeutic agents with enhanced efficacy profiles.
Quinolinone derivatives represent a privileged scaffold in medicinal chemistry, with documented therapeutic applications spanning over a century. Early interest emerged from naturally occurring quinoline alkaloids (e.g., cinchona bark derivatives) showing antimalarial properties. The synthetic accessibility of quinolinones enabled systematic exploration, leading to clinically impactful molecules like the antibacterial fluoroquinolones. In antiparasitic drug discovery, nitro-substituted quinolinones gained prominence following the clinical validation of fexinidazole (a 5-nitroimidazole) for Human African Trypanosomiasis (HAT) [1] [7]. This rekindled interest in nitroheterocycles as prodrugs activated by parasite-specific nitroreductases (NTRs). The discovery of the 8-nitroquinolin-2(1H)-one pharmacophore in 2012 marked a significant advancement, demonstrating potent in vitro activity against Leishmania donovani amastigotes (EC~50~ = 1.2 µM) [1] [3]. Subsequent optimization efforts focused on modulating redox properties and substituent effects to enhance selectivity and efficacy against kinetoplastid parasites (Leishmania spp., Trypanosoma spp.), which cause neglected tropical diseases with limited treatment options [2] [7].
Table 1: Evolution of Key Nitroquinolinone Antiparasitic Agents
Compound | Core Structure | Target Pathogens | Key Advancement |
---|---|---|---|
Fexinidazole | 5-Nitroimidazole | T. brucei (HAT) | First oral drug for stage 2 HAT; NTR-activated prodrug |
8-Nitroquinolin-2(1H)-one | Nitroquinolinone | L. infantum, L. donovani | Identified as novel antileishmanial pharmacophore (2012) |
Compound 12 (6-Bromo) | 6-Bromo-8-nitroquinolin-2(1H)-one | T. b. brucei, T. cruzi | Submicromolar activity (EC~50~ = 12 nM vs T.b. brucei) |
4-Methoxy-6-nitroquinolin-2(1H)-one | Methoxy-nitroquinolinone | Under investigation | Optimized redox potential & lipophilicity for NTR activation |
The bioactivity of nitroquinolinones is critically dependent on their electrochemical properties and spatial configuration. Cyclic voltammetry studies reveal that the intramolecular hydrogen bond between the lactam carbonyl (C2=O) and the nitro group (C8-NO~2~) in 8-nitroquinolin-2(1H)-ones induces a significant anodic shift in reduction potential (E° ≈ -0.54 V vs. NHE) compared to non-hydrogen-bonded analogues like 8-nitroquinoline (E° ≈ -0.84 V) [1] [7]. This +0.3 V shift facilitates selective bioactivation by parasitic type 1 nitroreductases (NTR1), which catalyze the reduction of the nitro group to cytotoxic nitroanion radicals and subsequent reactive species. X-ray crystallography confirms this H-bond stabilizes a planar conformation, optimizing electron withdrawal from the nitro group [7].
Structure-Activity Relationship (SAR) studies demonstrate stringent positional dependence for nitro substitution. While 8-nitro isomers exhibit potent antileishmanial activity, 5- or 6-nitro analogues show drastically reduced potency. Introduction of electron-withdrawing groups (EWGs) at C6 further fine-tunes redox properties: A 6-bromo substituent (e.g., Compound 12) elevates E° to -0.40 V, correlating with enhanced antitrypanosomal activity (EC~50~ = 12 nM against T. b. brucei) [2]. Conversely, 6-trifluoromethyl substitution yields similar E° shifts but may compromise metabolic stability. The 2(1H)-one (lactam) moiety is irreplaceable; O-methylation or N-acetylation ablates activity by disrupting the critical H-bond network [1] [7].
Table 2: Electrochemical Properties and Antiparasitic Activity of Nitroquinolinones
Compound | Substituent Pattern | Redox Potential (E° vs NHE) | L. infantum EC~50~ (µM) | T. b. brucei EC~50~ (µM) |
---|---|---|---|---|
8-Nitroquinoline | No lactam | -0.84 V | >50 | >50 |
8-Nitroquinolin-2(1H)-one | Unsubstituted | -0.54 V | 1.2 | 8.7 |
6-Bromo-8-nitroquinolin-2(1H)-one | 6-Br | -0.40 V | 0.8 | 0.012 |
6-Trifluoromethyl-8-nitroquinolin-2(1H)-one | 6-CF~3~ | -0.39 V | 1.5 | 0.15 |
O-Methylated derivative | C2-OMe, 8-NO~2~ | <-0.70 V | >50 | >50 |
The methoxy group (-OCH~3~) in 4-methoxy-6-nitroquinolin-2(1H)-one serves dual functions: electronic modulation and pharmacokinetic optimization. As a moderate electron-donating group, methoxy substitution at C6 influences the electron density of the quinolinone core, subtly altering the reduction potential compared to strong EWGs like bromo. While direct electrochemical data for 4-methoxy-6-nitroquinolin-2(1H)-one is limited in the provided literature, analogues with alkoxy groups exhibit E° values typically between -0.45 V and -0.65 V [3] [4], positioning them within the optimal range (E° > -0.60 V) for efficient NTR1 bioactivation identified in SAR studies [7]. Crucially, the methoxy group significantly enhances lipophilicity and metabolic stability. Calculated log P (cLogP) increases by ~0.5-1.0 unit compared to unsubstituted or polar-substituted analogues, improving membrane permeability. This aligns with findings that 6-methoxyquinoline derivatives exhibit high human intestinal absorption in Caco-2 models (>90%) [5] and enhanced microsomal stability (half-life >40 minutes) [2].
The nitro group (-NO~2~) is the pivotal pharmacophore responsible for prodrug activation. Parasite-specific NTR1 enzymes, absent in mammalian cells, catalyze the stepwise reduction of the nitro group to nitroso (>N=O), hydroxylamine (>N-OH), and ultimately, amine (>NH~2~) intermediates. The nitroanion radical and nitroso species are highly electrophilic, forming covalent adducts with parasitic DNA, proteins, and essential thiols, leading to oxidative stress and cell death [1] [2]. The selectivity of 4-methoxy-6-nitroquinolin-2(1H)-one hinges on this differential expression of NTRs; mammalian cells primarily express NTRs that fully reduce nitro groups to non-toxic amines or detoxify via glutathione conjugation. Furthermore, computational modeling suggests the methoxy group’s steric bulk may influence orientation within the NTR1 active site, potentially optimizing electron transfer efficiency [3] [7].
Table 3: Impact of Methoxy and Nitro Groups on Key Compound Properties
Property | Role of Nitro Group (-NO~2~) | Role of Methoxy Group (-OCH~3~) |
---|---|---|
Redox Potential (E°) | Direct electron acceptor; Target for NTR1 reduction. E° > -0.6 V enables efficient 1-electron reduction. | Electron-donating effect subtly modulates E° (less anodic shift than EWGs like Br or CF~3~). |
Mode of Action | Bioactivated to cytotoxic electrophiles (nitroanion radical, nitroso) by parasitic NTR1. | Minimal direct role in cytotoxicity; may influence binding to NTR/transport proteins. |
Lipophilicity (log P) | Moderately increases log P (~+0.4 vs H). | Significantly increases log P (~+0.8-1.0 vs H), enhancing passive diffusion. |
Metabolic Stability | Susceptible to non-productive reduction (mammalian NTRs) or CYP450 oxidation. | Shields adjacent positions from oxidation; enhances microsomal stability (t~1/2~ >40 min). |
Selectivity Basis | Differential expression/activity of NTR1 in parasites vs. mammals. | Improves pharmacokinetics without compromising NTR1 substrate specificity. |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9